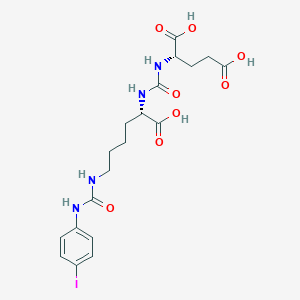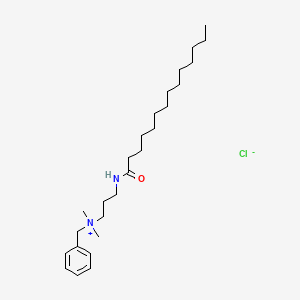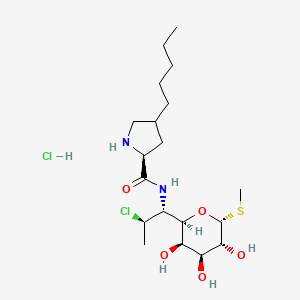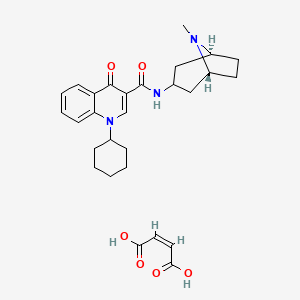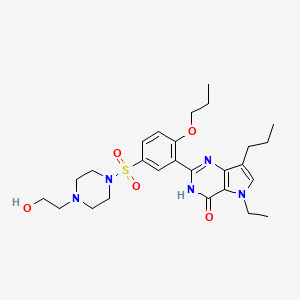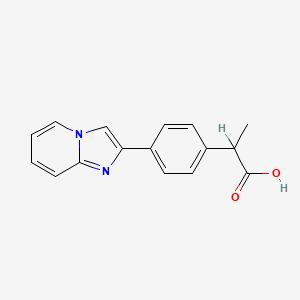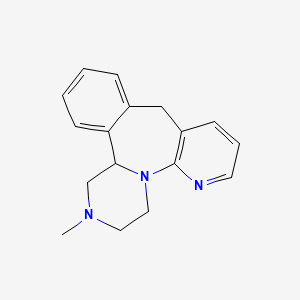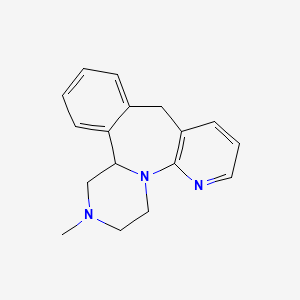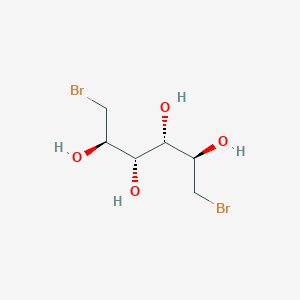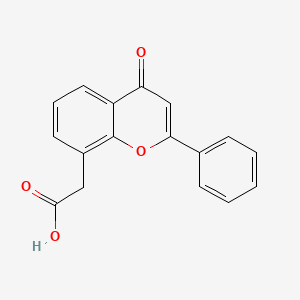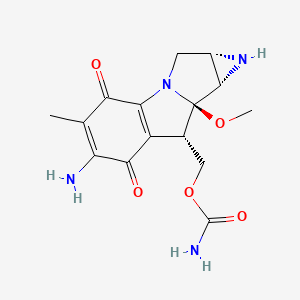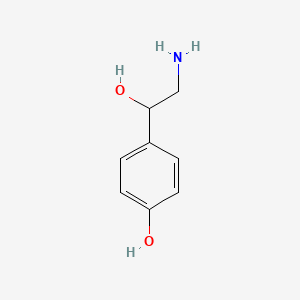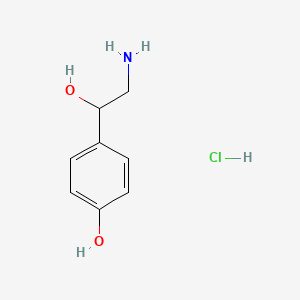![molecular formula C24H34F3N3O3 B1677234 [(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone CAS No. 624733-88-6](/img/structure/B1677234.png)
[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
Overview
Description
MK-0812 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases. By inhibiting the CCR2 receptor, MK-0812 can modulate immune responses, making it a valuable tool in both research and clinical settings .
Mechanism of Action
Target of Action
MK-0812 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2) . CCR2 is a type of chemokine receptor expressed by monocytes and macrophages and plays a key role in coordinating the migration of monocytes into tissues .
Mode of Action
MK-0812 operates by blocking all Monocyte Chemoattractant Protein-1 (MCP-1) mediated responses in a concentration-dependent manner . This is similar to the potency observed for the inhibition of 125 I-MCP-1 binding by MK-0812 on isolated monocytes .
Biochemical Pathways
The primary biochemical pathway affected by MK-0812 is the CCR2 signaling pathway . By blocking the MCP-1 mediated responses, MK-0812 inhibits the signaling through this pathway, which in turn affects the migration of monocytes into tissues .
Pharmacokinetics
It is known that mk-0812 is administered by continuous intravenous infusion to maintain a constant level of the drug in blood .
Result of Action
The administration of MK-0812 reduces the frequency of Ly6G - Ly6C hi monocytes in the peripheral blood, while no impact on circulating Ly6G + Ly6C + neutrophil frequency is observed . This indicates that MK-0812 effectively reduces the migration of monocytes into tissues, which could potentially be beneficial in the treatment of diseases characterized by excessive monocyte migration .
Action Environment
The action of MK-0812 is influenced by the environment in which it is administered. For instance, the drug is administered by continuous intravenous infusion to maintain a constant level in the blood . This suggests that the drug’s action, efficacy, and stability could be influenced by factors such as the rate of infusion and the patient’s blood volume and circulation .
Biochemical Analysis
Biochemical Properties
MK-0812 interacts with the CCR2 receptor, with an IC50 value of 5 nM for the human receptor . This interaction inhibits the formation of mammospheres in BT-549 breast cancer cells . The nature of these interactions is antagonistic, meaning MK-0812 blocks the activity of the CCR2 receptor .
Cellular Effects
MK-0812 influences cell function by interacting with the CCR2 receptor . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to increase chemokine (C-C) motif ligand 2 (CCL2) levels and decrease CD11b+ monocytes in mouse blood .
Molecular Mechanism
At the molecular level, MK-0812 exerts its effects by binding to the CCR2 receptor and blocking its activity . This can lead to changes in gene expression and enzyme activity, potentially affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MK-0812 can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, the effects of MK-0812 vary with different dosages . For example, MK-0812 at dosages of 0.03, 0.1, and 0.3 mg/kg has been shown to increase CCL2 levels and decrease CD11b+ monocytes in mouse blood .
Transport and Distribution
Information on how MK-0812 is transported and distributed within cells and tissues is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-0812 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the compound’s activity. This may include halogenation, alkylation, and acylation reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level.
Industrial Production Methods
Industrial production of MK-0812 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
MK-0812 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of MK-0812, each with potentially different biological activities. These derivatives are often used to study structure-activity relationships and optimize therapeutic efficacy .
Scientific Research Applications
MK-0812 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Employed in cell signaling studies to understand the role of CCR2 in immune responses.
Medicine: Investigated for its potential in treating inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Comparison with Similar Compounds
Similar Compounds
RS-504393: Another CCR2 antagonist with similar inhibitory effects.
BMS-741672: A compound with comparable potency and selectivity for CCR2.
INCB3344: Known for its high affinity for CCR2 and similar therapeutic potential.
Uniqueness of MK-0812
MK-0812 stands out due to its high selectivity and potency for the CCR2 receptor. Its ability to completely block MCP-1 mediated responses at low nanomolar concentrations makes it a valuable compound for both research and therapeutic applications. Additionally, its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models further highlight its potential .
Properties
IUPAC Name |
[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3/t18-,20+,21-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMDXAIUENDNDL-RJSMDTJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


